Side-Chain Conformational Flexibility: 2-Rotatable-Bond Acetic Acid Linker vs. 1-Rotatable-Bond 6-Carboxylic Acid (CAS 101667-97-4)
CAS 105523-01-1 possesses a 6-acetic acid side chain with an ethylene spacer (–CH₂–COOH), yielding 2 rotatable bonds between the thienopyrimidine core and the carboxylate group. In contrast, the direct 6‑carboxylic acid analog CAS 101667-97-4 has only 1 rotatable bond (the C–COOH torsion) [1]. This additional degree of conformational freedom in the target compound allows the carboxylate to sample a broader spatial volume, which can be critical for reaching distal binding pockets in target proteins such as glycinamide ribonucleotide formyltransferase (GARFTase) and folate receptors, where 6-substituted thieno[2,3-d]pyrimidine antifolates with flexible linkers demonstrate enhanced cellular uptake and target engagement [2].
| Evidence Dimension | Number of rotatable bonds between core and terminal carboxylic acid group |
|---|---|
| Target Compound Data | 2 rotatable bonds (C6–CH₂ and CH₂–COOH) |
| Comparator Or Baseline | CAS 101667-97-4 (5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid): 1 rotatable bond (C6–COOH) |
| Quantified Difference | Δ Rotatable bonds = +1 (100% increase in side-chain flexibility) |
| Conditions | Molecular property calculation from 2D chemical structure; PubChem computed descriptors [1] |
Why This Matters
Greater conformational flexibility permits entropically favorable binding modes and facilitates derivatization into extended conjugates for structure–activity relationship (SAR) studies.
- [1] PubChem CID 3064745 (CAS 105523-01-1) and CID 23089466 (CAS 101667-97-4). Computed rotatable bond counts. NCBI, 2026. View Source
- [2] Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. J. Med. Chem., 2009, 52 (9), 2948–2961. View Source
